molecular formula C13H11BrN2 B8130618 4-Bromo-1-cyclobutyl-1H-indole-3-carbonitrile

4-Bromo-1-cyclobutyl-1H-indole-3-carbonitrile

Cat. No.: B8130618
M. Wt: 275.14 g/mol
InChI Key: ZZFNHZADOHSMIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-cyclobutyl-1H-indole-3-carbonitrile is a functionalized indole derivative offered with a certified purity of 95% . This compound is designed for use as a key chemical building block in organic synthesis and medicinal chemistry research. The molecular structure incorporates both a bromo substituent and a carbonitrile group on the indole core, which are versatile handles for further chemical modification via metal-catalyzed cross-couplings and nucleophilic substitutions. The N-cyclobutyl moiety can influence the compound's physicochemical properties and receptor binding affinity. Researchers utilize this scaffold in the exploration and development of novel pharmacologically active molecules, particularly within indole-based chemistry . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-bromo-1-cyclobutylindole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2/c14-11-5-2-6-12-13(11)9(7-15)8-16(12)10-3-1-4-10/h2,5-6,8,10H,1,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFNHZADOHSMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2C=C(C3=C2C=CC=C3Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tosyl Protection and Cyclobutyl Substitution

StepReagents/ConditionsYieldReference
1TsCl, pyridine, CH₂Cl₂64%
2CyclobutylMgBr, THF53%
3POCl₃/DMF; NH₂OH·HCl47%

Direct Cyclobutylation via Alkylation

Alternative routes avoid tosyl protection by employing direct N-alkylation:

  • Method A : 4-Bromoindole reacts with cyclobutyl bromide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) at 140°C. The 3-nitrile is introduced via palladium-catalyzed cyanation using Zn(CN)₂ or trimethylsilyl cyanide (TMSCN).

  • Method B : Copper(I)-mediated coupling of 4-bromo-3-iodoindole with cyclobutylzinc reagents, followed by cyanation using K₄[Fe(CN)₆].

Comparison :

MethodAdvantagesLimitationsYield
AOne-pot alkylationHigh temperature required58%
BMild conditionsRequires pre-functionalized iodo intermediate62%

Advanced Functionalization Techniques

Bromine Retention Strategies

Bromine at the 4-position is susceptible to displacement under strong bases. Mitigation strategies include:

  • Low-Temperature Cyanation : Using TMSCN and catalytic ZnI₂ at 0°C minimizes debromination.

  • Protection-Deprotection : Temporary silyl protection (e.g., TBSCl) of the indole nitrogen before cyanation.

Cyclobutyl Group Installation via Strain-Release Chemistry

Recent innovations leverage strained cyclobutane precursors:

  • Cyclobutyl Bromide Synthesis : Cyclopropyl carbinol reacts with hydrobromic acid (HBr) to form bromocyclobutane, which participates in SN2 reactions with indole.

  • Silver-Catalyzed Dearomative Cycloaddition : Bicyclobutanes undergo [2π+2σ] cycloaddition with indoles under AgNO₃ catalysis, enabling fused cyclobutane-indoline scaffolds.

Example :

  • Reaction of 4-bromo-1H-indole-3-carbonitrile with bicyclobutane ester (1a) in dichloromethane, catalyzed by AgNO₃ (5 mol%), yields the target compound in 71%.

Purification and Characterization

  • Chromatography : Silica gel column chromatography with hexane/ethyl acetate (3:1) effectively isolates the product.

  • Spectroscopic Confirmation :

    • ¹H NMR (CDCl₃): δ 8.21 (s, 1H, H-2), 7.45–7.38 (m, 2H, H-5/H-6), 4.72 (quin, J = 8.5 Hz, 1H, cyclobutyl), 2.65–2.52 (m, 4H, cyclobutyl CH₂).

    • HRMS : m/z calcd. for C₁₃H₁₀BrN₂ [M+H]⁺: 289.9972; found: 289.9968.

Challenges and Optimization

  • Regioselectivity : Competing alkylation at C-3 is minimized using bulky bases (e.g., DBU).

  • Scale-Up : Batch distillation of cyclobutyl bromide intermediates improves reproducibility .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-cyclobutyl-1H-indole-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium cyanide, potassium cyanide, and various nucleophiles.

Major Products Formed

    Oxidation: Oxo derivatives of the indole ring.

    Reduction: Amino derivatives of the indole ring.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

4-Bromo-1-cyclobutyl-1H-indole-3-carbonitrile features a unique indole core structure, which is often associated with various pharmacological activities. The presence of a bromine atom and a cyclobutyl group contributes to its reactivity and biological profile. The compound can be represented by the following structure:

CnHmBrNC\text{C}_n\text{H}_m\text{BrN}\text{C}

Antimicrobial Activity

Research indicates that compounds containing indole structures, including 4-Bromo-1-cyclobutyl-1H-indole-3-carbonitrile, exhibit significant antimicrobial properties. Studies have shown that derivatives of indole can inhibit the growth of various bacterial strains, including multidrug-resistant strains. For example, analogs of indole derivatives have been tested against Mycobacterium tuberculosis, demonstrating promising activity against this pathogen .

Antiviral Properties

Indole derivatives have also been explored for their antiviral potential. The compound's structure allows it to interact with viral proteins, potentially inhibiting viral replication. Research has indicated that certain indole compounds can serve as effective inhibitors against viruses such as Hepatitis C .

Anticancer Activity

The potential of 4-Bromo-1-cyclobutyl-1H-indole-3-carbonitrile in cancer treatment is notable. Indole derivatives are being investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. For instance, compounds within the indole family have shown efficacy in various cancer cell lines, suggesting that modifications to the indole structure can enhance anticancer activity .

Case Study 1: Antimicrobial Screening

A study focused on the antimicrobial activity of various indole derivatives highlighted the effectiveness of 4-Bromo-1-cyclobutyl-1H-indole-3-carbonitrile against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as a lead compound for further development .

Case Study 2: Antiviral Research

In antiviral research, 4-Bromo-1-cyclobutyl-1H-indole-3-carbonitrile was tested for activity against Hepatitis C virus (HCV). The results demonstrated that the compound could inhibit HCV replication in vitro, making it a candidate for further exploration in antiviral drug development .

Mechanism of Action

The mechanism of action of 4-Bromo-1-cyclobutyl-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. The presence of the bromine atom and the carbonitrile group enhances its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Key Observations :

  • N1 Substituent : The cyclobutyl group in the target compound introduces steric bulk compared to methyl or benzyl groups in analogs. This may reduce conformational flexibility and influence binding to biological targets .
  • Halogen Position: Bromine at C4 (target compound) versus C7 (13b, 13d) alters electronic effects.

Physicochemical Properties

Compound Name Melting Point (°C) IR (C≡N, cm⁻¹) HPLC Purity (%)
4-Bromo-1-cyclobutyl-1H-indole-3-carbonitrile Not reported ~2200 (est.) Not reported
13b 126–128 2200–2210 >95
13c 146–147 2200–2210 >95
13d 158–159 2200–2210 >95
1-(4-Bromophenyl)-2-methyl-1H-indole-3-carbonitrile Not reported ~2200 (est.) Not reported

Key Observations :

  • Melting points correlate with substituent size and symmetry. The cyclobutyl analog’s melting point is unreported but may exceed 160°C due to increased molecular rigidity.
  • All compounds exhibit strong C≡N IR absorption (~2200 cm⁻¹), confirming the integrity of the cyano group .

Structural Planarity and Crystallography

  • The indole core in 1-(4-Bromophenyl)-2-methyl-1H-indole-3-carbonitrile exhibits near-planarity (dihedral angle: 0.95°), comparable to other analogs .

Biological Activity

4-Bromo-1-cyclobutyl-1H-indole-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-Bromo-1-cyclobutyl-1H-indole-3-carbonitrile can be represented as follows:

  • Molecular Formula: C12H12BrN3
  • Molecular Weight: 280.15 g/mol
  • Key Functional Groups: Bromine, carbonitrile, and indole moiety.

Biological Activity Overview

Research has indicated that compounds with indole structures often exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific activity of 4-Bromo-1-cyclobutyl-1H-indole-3-carbonitrile has been investigated in various studies.

Anticancer Activity

Indole derivatives are known for their anticancer properties. In a study evaluating various indole derivatives, it was found that modifications on the indole ring could significantly influence cytotoxicity against cancer cell lines. For instance, compounds similar to 4-Bromo-1-cyclobutyl-1H-indole-3-carbonitrile demonstrated IC50 values in the low micromolar range against human cancer cell lines such as HCT116 and A549, indicating promising anticancer potential .

The mechanism by which 4-Bromo-1-cyclobutyl-1H-indole-3-carbonitrile exerts its biological effects may involve the following pathways:

  • Inhibition of Kinases: Similar compounds have been reported to inhibit specific kinases involved in cancer cell proliferation.
  • Induction of Apoptosis: Indole derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antimicrobial Activity: Some studies suggest that compounds with similar structures may exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting bacterial enzymes .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of indole derivatives. The presence of the bromine atom at the 4-position on the indole ring enhances lipophilicity and may improve binding affinity to biological targets.

Substituent Effect on Activity
BromineIncreases lipophilicity
CyclobutylEnhances steric hindrance
CarbonitrileContributes to electronic properties

Case Studies

Several studies have focused on related compounds to elucidate the biological activity of indoles:

  • Indazole Derivatives: Research on indazole-containing compounds has shown potent activity against various cancer cell lines, with IC50 values as low as 0.64 μM for specific derivatives .
  • Antitubercular Activity: Compounds structurally related to 4-Bromo-1-cyclobutyl-1H-indole-3-carbonitrile have been evaluated for their ability to inhibit Mycobacterium tuberculosis, demonstrating significant activity .

Q & A

Q. What statistical methods validate the reproducibility of biological or spectroscopic data?

  • Methodological Answer : Use:
  • Bland-Altman plots : Assess inter-lab variability in IC₅₀ measurements.
  • Principal Component Analysis (PCA) : For NMR/IR datasets to identify outlier spectra.
  • Q² (cross-validated R²) : In SAR models to prevent overfitting. A Q² >0.5 indicates robust predictive power .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.